molecular formula C20H28N2O3 B6915128 N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-cyclopentylacetamide

N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-cyclopentylacetamide

Cat. No.: B6915128
M. Wt: 344.4 g/mol
InChI Key: HVBWIEDJQYJUMI-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-cyclopentylacetamide is a synthetic organic compound characterized by a complex structure that includes a benzodioxole ring, a piperidine ring, and a cyclopentylacetamide moiety

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c23-19(12-15-4-1-2-5-15)21-17-8-10-22(11-9-17)13-16-6-3-7-18-20(16)25-14-24-18/h3,6-7,15,17H,1-2,4-5,8-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBWIEDJQYJUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCN(CC2)CC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-cyclopentylacetamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Piperidine Derivative Synthesis: The piperidine ring is often introduced via a Mannich reaction, where the benzodioxole intermediate reacts with formaldehyde and a secondary amine.

    Acylation: The final step involves the acylation of the piperidine derivative with cyclopentylacetyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the benzodioxole ring.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted piperidine derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.

    Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-cyclopentylacetamide is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The benzodioxole ring may facilitate binding to aromatic residues in proteins, while the piperidine ring could interact with polar or charged sites.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-phenylacetamide
  • N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-ethylacetamide

Uniqueness

N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-cyclopentylacetamide is unique due to the presence of the cyclopentyl group, which may confer different steric and electronic properties compared to its analogs. This could result in distinct biological activities and interactions.

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